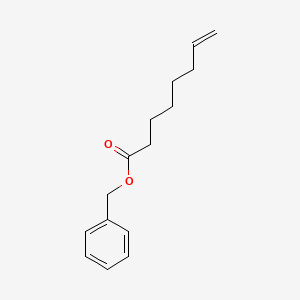
Benzyl oct-7-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl oct-7-enoate is an organic compound characterized by the presence of a benzyl group attached to an oct-7-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl oct-7-enoate can be synthesized through acyclic diene metathesis (ADMET) polymerization. This method involves the use of symmetrical α,ω-diene monomers, which react in a step-growth fashion to create the desired compound. The reaction typically requires the use of high vacuum or inert gas purge to remove the volatile ethylene byproduct and drive the reaction forward .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using commercially available solvents such as propylene carbonate, diethyl phthalate, and dioctyl phthalate. These solvents help increase the molecular weights of the synthesized polyethylene and reduce polymerization times .
Chemical Reactions Analysis
Types of Reactions: Benzyl oct-7-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl oct-7-enoate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of polymers with precise placement of functional groups through ADMET polymerization.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of benzyl oct-7-enoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the formation of stable intermediates during chemical reactions, which can then interact with various biological molecules. The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s unique structure allows it to interact with enzymes and receptors in a specific manner .
Comparison with Similar Compounds
Benzyl benzoate: Known for its use as a plasticizer and solvent.
Benzyl cinnamate: Used in the fragrance industry.
Benzyl acetate: Commonly used in perfumes and flavorings.
Uniqueness: Benzyl oct-7-enoate stands out due to its ability to undergo ADMET polymerization, which allows for the creation of polymers with precise functional group placement. This property makes it particularly valuable in the field of materials science and polymer chemistry .
Properties
IUPAC Name |
benzyl oct-7-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-2-3-4-5-9-12-15(16)17-13-14-10-7-6-8-11-14/h2,6-8,10-11H,1,3-5,9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKUDZPVWSIOEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














